1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorobenzyl)-3-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C15H14FN5O3 and its molecular weight is 331.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
A study by Song et al. (2005) involved the synthesis of α-amino fluorobenzyl-phosphonates containing an isoxazole moiety, highlighting a method for creating compounds with moderate anticancer activity in vitro. The crystal structure of one compound was determined, showcasing the potential of fluorine compounds in drug design and cancer therapy (Song et al., 2005).
Influence on Mechanical Properties
Scorţanu et al. (2006) synthesized a series of polyurethane-ureas based on dibenzyl diisocyanate, revealing the influence of oxadiazole structure on mechanical properties. The study provides insights into the design of high-performance polymers with improved thermal stability and mechanical properties, useful in material science applications (Scorţanu et al., 2006).
Antimicrobial and Antioxidant Activities
Menteşe et al. (2015) synthesized benzimidazole derivatives containing oxadiazole, among other rings, and evaluated their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This research highlights the compound's potential applications in developing treatments for microbial infections and conditions requiring antioxidant agents (Menteşe et al., 2015).
Neuropeptide S Antagonist Activity
A study by Zhang et al. (2008) focused on synthesizing 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for Neuropeptide S (NPS) antagonist activity. This work underlines the importance of urea functionality for potent antagonist activity, suggesting the potential for developing novel therapeutic agents targeting NPS receptors (Zhang et al., 2008).
Photodegradation and Environmental Impacts
Research by Moorman et al. (1985) on the photodegradation of a thiadiazole-urea herbicide offers insights into environmental chemistry and the fate of chemical compounds in nature. The study details the isolation and characterization of photoproducts, providing valuable information for assessing the environmental impact of similar compounds (Moorman et al., 1985).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3/c1-9-5-12(20-23-9)14-19-13(24-21-14)8-18-15(22)17-7-10-3-2-4-11(16)6-10/h2-6H,7-8H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWUTBSXBKXSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.